![molecular formula C7H5BrN4 B1268330 5-(2-Bromophenyl)-1H-tetrazole CAS No. 73096-42-1](/img/structure/B1268330.png)
5-(2-Bromophenyl)-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(2-Bromophenyl)-1H-tetrazole derivatives involves cyclization and bromination reactions starting from benzonitrile and sodium azide, with bromine acting as the brominating agent. The process achieves a significant yield under optimized conditions, including specific molar ratios of reactants, catalyst presence (e.g., NH4Cl), controlled reaction temperatures, and timeframes. For example, the yield of 1-bromo-5-phenyltetrazole can reach 56.4% under certain conditions, with a total yield of 1-bromine-5-phenyl-tetrazole reaching up to 49.1% after both cyclization and bromization steps (Chen Yong-zhou, 2005).
Molecular Structure Analysis
Molecular and crystal structure analysis reveals the intricate details of 5-(2-Bromophenyl)-1H-tetrazole derivatives. Single-crystal X-ray diffraction and Hirschfeld surface analysis provide insights into the polymorphs of these compounds, indicating monoclinic space group crystallization with distinct cell parameters and interatomic distances. These analyses highlight the significance of π···π stacking interactions and the interplay between different atoms and intermolecular contacts within the crystal (J. Zhao, Yang Wang, M. Lou, Baiwang Sun, 2013).
Chemical Reactions and Properties
5-(2-Bromophenyl)-1H-tetrazole undergoes various chemical reactions, including selective substitution reactions facilitated by the presence of tin-nitrogen bonds. Such reactions demonstrate the compound's reactivity towards different electrophilic reagents, yielding various substituted tetrazoles under controlled conditions. This selectivity is crucial for synthesizing targeted molecular structures with desired functional groups (Tyuzo Isida, T. Akiyama, Kiyoshi Nabika, K. Sisido, S. Kozima, 1973).
Physical Properties Analysis
The physical properties of 5-(2-Bromophenyl)-1H-tetrazole derivatives, such as thermal stability and crystallization behavior, are closely linked to their molecular structures. The analysis of these properties provides valuable information for understanding the compound's behavior under different conditions and its potential applications in various domains.
Chemical Properties Analysis
The chemical properties of 5-(2-Bromophenyl)-1H-tetrazole, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by the tetrazole ring's nitrogen content. Tetrazoles are known for their use as carboxylic acid isosteres, offering metabolism-resistant alternatives for drug design due to their similar acidities but higher lipophilicity and metabolic resistance (R. Herr, 2002).
Scientific Research Applications
Corrosion Inhibition
5-(2-Bromophenyl)-1H-tetrazole, among other phenyltetrazole derivatives, has been studied for its role as a corrosion inhibitor for copper in acidic environments. Research by Tan et al. (2019) demonstrated that 5-(2-Bromophenyl)-1H-tetrazole is a mixed-type inhibitor with significant ability to reduce corrosion. It was found to adsorb on the copper surface following the Langmuir isotherm model. This finding is significant for industries where copper corrosion is a concern, such as in electronics or plumbing (Tan et al., 2019).
Medicinal Chemistry Applications
5-Substituted 1H-tetrazoles, including 5-(2-Bromophenyl)-1H-tetrazole, have been noted for their utility in medicinal chemistry. They are often used as a bioisosteric replacement for carboxylic acids, which has implications in drug design due to their similar acidities but higher lipophilicities and metabolic resistance. This makes them valuable in the development of more stable and effective pharmaceuticals (Herr, 2002).
Material Science Applications
5-(2-Bromophenyl)-1H-tetrazole and related compounds are being explored in material science, particularly in the development of novel organic dyes and photonic devices. Their unique chemical structures make them suitable for use in various electronic devices, offering potential advancements in this field (Kumbar et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as boron reagents, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the sm cross-coupling reaction, which similar compounds participate in, plays a crucial role in the synthesis of various organic compounds .
Result of Action
The sm cross-coupling reaction, which similar compounds are involved in, is known to result in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
It’s known that the sm cross-coupling reaction, which similar compounds participate in, benefits from mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-(2-bromophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBXKTXLJTDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339997 | |
Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-1H-tetrazole | |
CAS RN |
73096-42-1 | |
Record name | 5-(2-Bromophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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